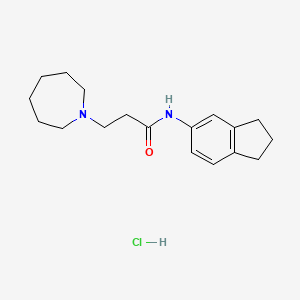
3-(1-azepanyl)-N-(2,3-dihydro-1H-inden-5-yl)propanamide hydrochloride
Descripción general
Descripción
3-(1-azepanyl)-N-(2,3-dihydro-1H-inden-5-yl)propanamide hydrochloride is a chemical compound that has been synthesized for scientific research purposes. It is commonly referred to as ADP or ADP-Pro and is used in various research studies to investigate its mechanism of action and biochemical and physiological effects.
Mecanismo De Acción
ADP acts as an inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell death pathways. By inhibiting PARP, ADP can induce cell death in cancer cells and reduce inflammation in various diseases.
Biochemical and Physiological Effects:
ADP has been shown to induce apoptosis (programmed cell death) in cancer cells and reduce tumor growth in animal models. It also has anti-inflammatory effects, reducing the levels of pro-inflammatory cytokines and chemokines. Additionally, ADP has been shown to protect against oxidative stress and improve mitochondrial function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ADP is a useful tool for investigating the role of PARP in various diseases and for studying the effects of PARP inhibition. However, it is important to note that ADP may have off-target effects and should be used with caution in experimental studies.
Direcciones Futuras
Further research is needed to fully understand the potential therapeutic applications of ADP. Studies investigating the effects of ADP in combination with other drugs or therapies may provide valuable insights into its efficacy. Additionally, the development of more selective PARP inhibitors may improve the specificity and safety of PARP inhibition as a therapeutic strategy.
Aplicaciones Científicas De Investigación
ADP has been studied extensively for its potential as a therapeutic agent in various diseases, including cancer, cardiovascular diseases, and neurological disorders. It has been shown to have anti-inflammatory, anti-oxidant, and anti-tumor properties.
Propiedades
IUPAC Name |
3-(azepan-1-yl)-N-(2,3-dihydro-1H-inden-5-yl)propanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O.ClH/c21-18(10-13-20-11-3-1-2-4-12-20)19-17-9-8-15-6-5-7-16(15)14-17;/h8-9,14H,1-7,10-13H2,(H,19,21);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAUGXFUCZPKQOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCC(=O)NC2=CC3=C(CCC3)C=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



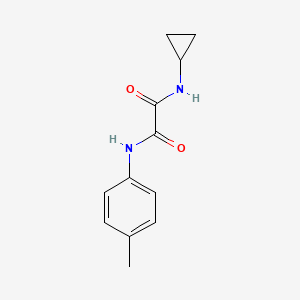
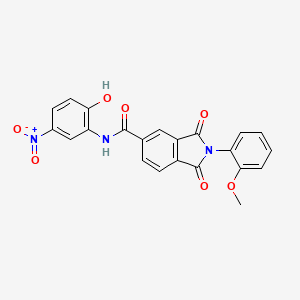
![2,4-dichloro-N-{4-[(trifluoromethyl)thio]phenyl}benzamide](/img/structure/B3945663.png)
![ethyl 3-(2,4-difluorobenzyl)-1-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-piperidinecarboxylate](/img/structure/B3945667.png)
![4-{[(cyclohexylamino)carbonothioyl]amino}butanoic acid](/img/structure/B3945670.png)
![4-{[(4-chlorophenyl)amino]methylene}-5-(4-methoxyphenyl)-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3945674.png)
![3-(3,4-dimethoxyphenyl)-5-[(4-methoxy-3-nitrobenzyl)thio]-4-phenyl-4H-1,2,4-triazole](/img/structure/B3945677.png)
![2-anilino-2-oxoethyl [1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetate](/img/structure/B3945683.png)
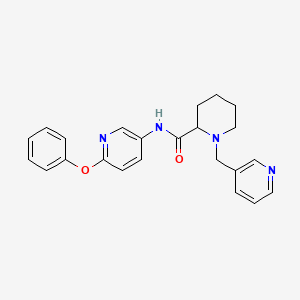

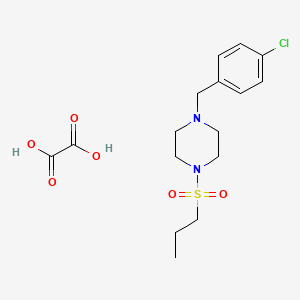
![5-(3-methoxy-4-{2-[(4-methylphenyl)thio]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3945723.png)
![1-(4-bromobenzoyl)-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine](/img/structure/B3945732.png)
![N-[2-(benzoylamino)benzoyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)phenylalaninamide](/img/structure/B3945744.png)